An In-depth Technical Guide to the Formation, Mitigation, and Analysis of N-Nitroso Nebivolol in Drug Synthesis
An In-depth Technical Guide to the Formation, Mitigation, and Analysis of N-Nitroso Nebivolol in Drug Synthesis
Abstract
The emergence of nitrosamine impurities in pharmaceutical products has become a critical concern for drug safety and regulatory compliance. N-Nitroso nebivolol, a Nitrosamine Drug Substance-Related Impurity (NDSRI), presents a unique challenge due to its structural relationship with the active pharmaceutical ingredient (API), nebivolol. This technical guide provides a comprehensive overview of the core mechanisms underlying the formation of N-Nitroso nebivolol. It delves into the specific chemical reactions, identifies potential root causes within the synthesis and formulation processes, and outlines robust risk assessment and mitigation strategies. Furthermore, this guide details validated analytical methodologies for the sensitive detection and quantification of this impurity, ensuring that researchers, scientists, and drug development professionals are equipped with the necessary knowledge to ensure product quality and patient safety.
Introduction: The Challenge of Nitrosamine Drug Substance-Related Impurities (NDSRIs)
Since 2018, the detection of N-nitrosamine impurities in widely used medications has triggered global regulatory scrutiny, leading to product recalls and a fundamental re-evaluation of pharmaceutical manufacturing and control strategies[1][2]. Nitrosamines are classified as probable human carcinogens based on extensive animal studies, necessitating stringent control to protect public health[2][3][4].
A particularly challenging subclass of these impurities is the Nitrosamine Drug Substance-Related Impurities (NDSRIs). Unlike simple, small-molecule nitrosamines (e.g., NDMA), NDSRIs are formed from a reaction involving the API or its fragments, resulting in an impurity that is structurally similar to the drug substance itself[5][6][7][8]. N-Nitroso nebivolol is a canonical example of an NDSRI, formed from the nitrosation of the secondary amine moiety within the nebivolol structure.
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have issued comprehensive guidance for the industry, mandating a three-step approach:
-
Risk Assessment: To identify processes at risk for nitrosamine formation.
-
Confirmatory Testing: To detect and quantify any nitrosamine impurities if a risk is identified.
-
Mitigation: To implement changes to the manufacturing process or formulation to reduce or prevent the formation of these impurities[9][10].
For N-Nitroso nebivolol, the FDA, using its Carcinogenic Potency Categorization Approach (CPCA), has established an acceptable intake (AI) limit of 1500 ng/day, a critical threshold that guides the development of control strategies[8][11][12].
The Core Mechanism of N-Nitroso Nebivolol Formation
The formation of N-Nitroso nebivolol is a classic acid-catalyzed nitrosation reaction. The two essential precursors are:
-
The Amine Source: The secondary amine functional group present in the nebivolol molecule.
-
The Nitrosating Agent: Typically, this is nitrous acid (HNO₂), which is unstable and formed in situ from a nitrite source (e.g., sodium nitrite, NO₂⁻) under acidic conditions[4].
The reaction proceeds as follows:
-
Formation of the Nitrosating Agent: In an acidic environment (low pH), a nitrite salt is protonated to form nitrous acid (HONO). The nitrous acid is then further protonated and loses a water molecule to form the highly reactive nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃), which acts as the primary nitrosating agent[4].
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of nebivolol's secondary amine acts as a nucleophile, attacking the electrophilic nitrosonium ion.
-
Deprotonation: The resulting intermediate is then deprotonated, yielding the stable N-Nitroso nebivolol impurity.
The overall reaction is significantly influenced by several factors:
-
pH: The reaction rate is highly dependent on pH. Acidic conditions are required to generate the active nitrosating species. The kinetics of nitrosamine formation are typically significantly reduced in neutral or basic environments[3][9].
-
Temperature: Higher temperatures can accelerate the rate of nitrosation[3][13].
-
Presence of Precursors: The concentration of both the vulnerable amine (nebivolol) and the nitrosating agent (or its nitrite precursor) is a direct determinant of the potential for impurity formation.
Caption: Chemical pathway for the formation of N-Nitroso nebivolol.
Root Cause Analysis: Pinpointing Risks in the Pharmaceutical Lifecycle
Identifying the potential sources of both the amine and the nitrosating agent is the cornerstone of a robust risk assessment. These can be introduced at multiple stages, from API synthesis to the final drug product formulation and storage[14].
API Synthesis
While nebivolol itself is the primary amine source, the synthesis process can introduce nitrosating agents. A thorough review of the synthetic route is critical. For example, some syntheses of nebivolol precursors involve steps like converting a β-keto sulfoxonium ylide into a chloroketone, or the use of various reagents and solvents that could be contaminated[15].
Potential sources of nitrosating agents in API synthesis include:
-
Contaminated Raw Materials: Starting materials, reagents, or solvents may contain nitrite or nitrate impurities[13][16]. For instance, certain grades of solvents like dimethylformamide (DMF) can degrade to form secondary amines, which could then be nitrosated if a nitrosating agent is also present[13].
-
Use of Nitrites: Although not common in modern nebivolol syntheses, any step that intentionally uses sodium nitrite or other nitrosating agents poses a high risk if carryover into subsequent steps occurs where the secondary amine of nebivolol is present[5].
-
Recovered Materials: The use of recovered solvents, reagents, or catalysts, particularly if processed in non-dedicated equipment, can be a significant source of contamination[16].
Drug Product Formulation & Storage
For NDSRIs like N-Nitroso nebivolol, the formulation and storage stages are often the most critical risk areas.
-
Excipient-Borne Nitrites: Many common pharmaceutical excipients (e.g., microcrystalline cellulose, croscarmellose sodium, povidone) are known to contain trace levels of nitrite impurities. These can react with the nebivolol API over the product's shelf life[3][17].
-
Degradation: The degradation of the API or other components during storage, especially under conditions of high heat or humidity, can create a more favorable environment for nitrosation[16].
-
Packaging Materials: Certain packaging materials, such as nitrocellulose-based lidding foils used in blisters, can be a source of nitrosating agents that migrate into the drug product[13][16].
Risk Assessment and Mitigation Strategies
A systematic approach to risk assessment is required by regulatory agencies to ensure control over nitrosamine impurities[10][18]. This process identifies potential failure modes and informs the development of a targeted control strategy.
The Three-Step Risk Assessment Framework
As outlined by the FDA and EMA, manufacturers should follow a structured, three-step process[9][10].
Caption: The three-step regulatory framework for nitrosamine risk management.
Field-Proven Mitigation Strategies
If a risk is confirmed, several effective mitigation strategies can be implemented. The choice of strategy depends on the specific root cause identified during the risk assessment.
-
Formulation Design & Excipient Control:
-
pH Modification: Since nitrosation is acid-catalyzed, incorporating basic excipients (e.g., sodium carbonate) to maintain a neutral or alkaline micro-environment within the formulation can significantly inhibit the reaction[9].
-
Low-Nitrite Excipients: Work with suppliers to source and qualify excipients with guaranteed low levels of nitrite impurities. This is a primary control strategy[3][17].
-
Manufacturing Process: For solid oral dosage forms, processes like direct compression are often preferred over wet granulation, as the latter introduces water and heat, which can promote nitrosamine formation[17].
-
-
Use of Inhibitors (Scavengers):
-
Antioxidants: Incorporating antioxidants into the formulation is a highly effective mitigation strategy. Ascorbic acid (Vitamin C) and alpha-tocopherol (Vitamin E) are well-documented inhibitors that work by reducing the nitrosating agent (e.g., N₂O₃) to non-nitrosating nitric oxide (NO)[1][9][19].
-
Causality: The choice of scavenger is critical. Ascorbic acid is particularly effective in aqueous environments, while alpha-tocopherol is more suited for lipid-based systems. Their inclusion provides a competitive reaction pathway, effectively "scavenging" the nitrosating agent before it can react with the nebivolol molecule.
-
-
Process and Supplier Management:
-
Supplier Qualification: Implement a robust program to qualify all suppliers of raw materials, intermediates, and excipients, with a specific focus on their potential to introduce nitrite or amine impurities[3].
-
Process Optimization: Carefully control manufacturing parameters such as temperature, pH, and processing time to avoid creating conditions favorable for nitrosation[3].
-
Analytical Protocols for Detection and Quantification
Accurate and sensitive analytical methods are essential for both confirmatory testing and routine quality control. Due to the low acceptable intake limits, highly sensitive techniques are required.
Recommended Methodology: LC-MS/MS
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for nitrosamine analysis due to its high sensitivity and selectivity[18]. Several validated methods have been published for the determination of N-Nitroso nebivolol.
Data Presentation: Performance of Validated LC-MS/MS Methods
| Parameter | Method 1 (Shimadzu)[11] | Method 2 (Agilent)[12][20] | Method 3 (Chinese Journal)[21] |
| Technique | LC-MS (Single Quad) | LC-MS/MS (Triple Quad) | UPLC-QQQ |
| Linearity Range | 1 - 180 ng/mL | 5 pg/mL - 50 ng/mL | 3 - 300 ng/mL |
| Correlation (r²) | 0.9999 | > 0.997 | > 0.99 |
| LOD | Not specified | 2 pg/mL | 1 ng/mL |
| LOQ | Not specified | 5 pg/mL | 3 ng/mL |
| Recovery | 100.2% - 100.4% | 108.3% - 116.8% | 98.13% - 105.93% |
Experimental Protocol: Step-by-Step Quantification Workflow
The following is a generalized protocol synthesized from published methods for the quantification of N-Nitroso nebivolol in a drug product[11][12][20].
1. Standard and Sample Preparation:
- Standard Stock Solution: Accurately weigh and dissolve N-Nitroso nebivolol reference standard in a suitable diluent (e.g., 50% methanol in water) to create a stock solution (e.g., 100 µg/mL).
- Working Standards & Calibration Curve: Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the desired quantification range (e.g., 5 pg/mL to 50 ng/mL).
- Sample Preparation (Tablets):
- Weigh and finely crush a representative number of nebivolol tablets (e.g., 5 tablets).
- Accurately weigh an amount of powder equivalent to a specific concentration of nebivolol (e.g., 0.6 mg/mL) and transfer to a centrifuge tube.
- Add a precise volume of diluent.
- Vortex for 1-2 minutes, followed by shaking or ultrasonication for 10-20 minutes to ensure complete dissolution.
- Centrifuge the solution at high speed (e.g., 9,000 rpm) for 10 minutes to pelletize insoluble excipients.
- Carefully transfer the supernatant to an HPLC vial for analysis.
2. LC-MS/MS Instrumentation and Conditions:
- LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
- Column: A suitable C18 column (e.g., Allure BiPh C18, 250 x 4.6 mm, 5 µm).
- Mobile Phase: A gradient elution using an aqueous buffer (e.g., 0.002 M Ammonium acetate) and an organic solvent (e.g., methanol).
- Mass Spectrometer: A triple quadrupole mass spectrometer (TQ) is preferred for its sensitivity and specificity using Multiple Reaction Monitoring (MRM).
- Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Diverter Valve (Recommended): To prevent the high-concentration nebivolol API peak from entering and contaminating the mass spectrometer, a diverter valve should be used to direct the API peak to waste while allowing the N-Nitroso nebivolol peak to enter the detector[11][12][20].
3. Data Acquisition and Analysis:
- Develop an MRM method specific to N-Nitroso nebivolol, optimizing precursor and product ion transitions.
- Inject the calibration standards to generate a calibration curve.
- Inject the prepared samples.
- Quantify the amount of N-Nitroso nebivolol in the sample by interpolating its response against the calibration curve.
Conclusion and Future Outlook
The control of N-Nitroso nebivolol is a clear example of the modern challenges in pharmaceutical quality and safety. A thorough understanding of its formation mechanism—rooted in the fundamental chemistry of nitrosation—is essential for effective risk management. The causality is clear: the presence of a secondary amine on the API, combined with nitrite impurities under favorable conditions, leads to the formation of this potentially carcinogenic impurity.
The path forward relies on a proactive, science-driven approach. This includes careful selection and control of raw materials and excipients, optimization of manufacturing processes to avoid conditions conducive to nitrosation, and the potential use of inhibitors in formulation design. Coupled with highly sensitive, validated analytical methods, these strategies form a self-validating system that ensures the final drug product is safe, effective, and compliant with global regulatory expectations. As the industry continues to evolve, a deep mechanistic understanding will remain the most critical tool for anticipating and mitigating future impurity-related challenges.
References
-
Biosciences Biotechnology Research Asia. (2024, September 30). Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). Control of Nitrosamine Impurities in Human Drugs. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2024, August 30). Control of Nitrosamine Impurities in Human Drugs. Available at: [Link]
-
Proclinical. (2024, August 5). 6 Steps to reduce nitrosamines impurities in Pharma industry. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2021, November 18). Updates on possible mitigation strategies to reduce the risk of nitrosamine drug substance-related impurities in drug products. Available at: [Link]
-
Zamann Pharma Support GmbH. (n.d.). EMA Nitrosamine Guidelines. Available at: [Link]
-
Contract Pharma. (2024, August 29). Nitrosating Agent Mitigation Strategy. Available at: [Link]
-
NSF. (2024, September 13). Revision 2 of FDA Guidance on Nitrosamines Published. Available at: [Link]
-
Federal Register. (2024, September 5). Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability. Available at: [Link]
-
European Pharmaceutical Review. (2023, July 24). EMA revises guidance on nitrosamine impurities. Available at: [Link]
-
The Medicine Maker. (2025, August 15). Formulating for Safety: How to Minimize Nitrosamine Risk. Available at: [Link]
-
BfArM. (n.d.). EMA to provide guidance on avoiding nitrosamines in human medicines. Available at: [Link]
-
QbD Group. (2024, September 18). The FDA releases revision of guidance regarding Control of Nitrosamine Impurities in Human Drugs. Available at: [Link]
-
ECA Academy. (2019, October 24). Potential sources for Nitrosamine Impurities. Available at: [Link]
-
European Medicines Agency (EMA). (2025, July 29). Nitrosamine impurities. Available at: [Link]
-
SGS. (n.d.). Risk Assessment for Nitrosamine Impurities. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025, December 27). NDSRI Risk Assessment Methodology. Available at: [Link]
-
Medicines for Europe. (2023, October 17). Review of Nitrosamine Drug-Substance Related Impurities (NDSRI) in Pharmaceutical Drugs: Risk Assessments. Available at: [Link]
-
Advent Chembio. (n.d.). Nitrosamines in Pharma: Sources, Risks & Controls. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025, August 17). 5 key Sources of Nitrosamine Contamination You Must Control. Available at: [Link]
-
Veeprho. (2025, November 27). Understanding Nitrosamine Impurities: Formation, Sources, and Risks. Available at: [Link]
-
Shimadzu. (2025, September 29). Determination of N-Nitroso-Nebivolol in Nebivolol Drug Substance by LCMS-2050. Available at: [Link]
-
LabRulez LCMS. (n.d.). Quantitation of N-Nitroso Nebivolol in Nebivolol Tablet Formulation. Available at: [Link]
-
SK pharmteco. (n.d.). Nitrosamines in Active Pharmaceutical Ingredients. Available at: [Link]
-
Shimadzu. (n.d.). 03-LCMS-055-EN Determination of N-Nitroso-Nebivolol in Nebivolol Drug Substance by LCMS-2050. Available at: [Link]
-
LabRulez LCMS. (n.d.). Analysis of N-nitroso-nebivolol, Nitroso Drug Substance Related impurity in Nebivolol 20 mg tablet formulation using LC-MS/MS system. Available at: [Link]
-
Chinese Journal of New Drugs. (2025, January 15). Synthesis and detection of potential genotoxic impurities in nebivolol hydrochloride. Available at: [Link]
-
Semantic Scholar. (2022, January 24). Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometric. Available at: [Link]
-
ResearchGate. (2025, February 25). (PDF) Synthesis of Enantiopure Beta-Blocker (+)-Nebivolol by Enzyme Catalyzed Asymmetrization Reaction. Available at: [Link]
-
ACS Publications. (2024, July 23). Biocatalytic Stereoselective Synthesis of Chiral Precursors for Liposoluble β1 Receptor Blocker Nebivolol. Available at: [Link]
- Google Patents. (n.d.). EP2163551A1 - An improved process for the preparation of nebivolol hydrochloride.
-
AHA Journals. (2007, July 30). Nebivolol Induces Nitric Oxide Release in the Heart Through Inducible Nitric Oxide Synthase Activation. Available at: [Link]
Sources
- 1. Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 3. 6 Steps to reduce nitrosamines impurities in Pharma industry - Zamann Pharma Support GmbH [zamann-pharma.com]
- 4. Nitrosamines in Pharma: Sources, Risks & Controls | Advent [adventchembio.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. nsf.org [nsf.org]
- 8. Determination of N-Nitroso-Nebivolol in Nebivolol Drug Substance by LCMS-2050 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. fda.gov [fda.gov]
- 10. Risk Assessment for Nitrosamine Impurities | SGS [sgs.com]
- 11. shimadzu.com [shimadzu.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. skpharmteco.com [skpharmteco.com]
- 15. researchgate.net [researchgate.net]
- 16. Potential sources for Nitrosamine Impurities - ECA Academy [gmp-compliance.org]
- 17. The Medicine Maker | Formulating for Safety: How to Minimize Nitrosamine Risk [themedicinemaker.com]
- 18. EMA Nitrosamine Guidelines - Zamann Pharma Support GmbH [zamann-pharma.com]
- 19. contractpharma.com [contractpharma.com]
- 20. lcms.labrulez.com [lcms.labrulez.com]
- 21. Synthesis and detection of potential genotoxic impurities in nebivolol hydrochloride [newdrug.cn]
